molecular formula C22H23N7 B12481480 1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12481480
M. Wt: 385.5 g/mol
InChI Key: QNLNJNCADMQSLW-UHFFFAOYSA-N
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Description

1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This step involves the use of phenylating agents to attach the phenyl group to the core structure.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives as starting materials.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine moiety and a pyrimidine core, but differs in its functional groups and overall structure.

    4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound shares the piperazine and pyrazole components but has a different arrangement of functional groups.

Properties

Molecular Formula

C22H23N7

Molecular Weight

385.5 g/mol

IUPAC Name

1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C22H23N7/c1-27-20-19(16-23-27)21(26-22(25-20)24-17-8-4-2-5-9-17)29-14-12-28(13-15-29)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,24,25,26)

InChI Key

QNLNJNCADMQSLW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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